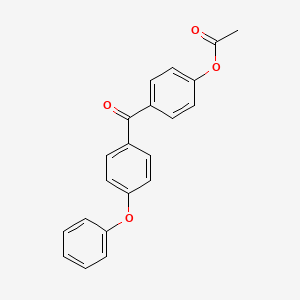

4-Acetoxy-4'-phenoxybenzophenone

Description

4-Acetoxy-4'-phenoxybenzophenone is a benzophenone derivative featuring acetoxy and phenoxy substituents at the 4- and 4'-positions, respectively. This compound is classified as an ether and has been historically supplied for industrial and scientific research purposes . Structural analogs of this compound, such as 4-Acetoxy-4'-hexyloxybenzophenone and 4-Acetoxy-4'-chlorobenzophenone, are better characterized in safety and physicochemical data sheets, providing a basis for comparative analysis .

Properties

IUPAC Name |

[4-(4-phenoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O4/c1-15(22)24-19-11-7-16(8-12-19)21(23)17-9-13-20(14-10-17)25-18-5-3-2-4-6-18/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWHYSFBAQRSCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641706 | |

| Record name | 4-(4-Phenoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-60-2 | |

| Record name | 4-(4-Phenoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-4’-phenoxybenzophenone typically involves the acetylation of 4-hydroxybenzoic acid. The process includes the following steps :

Reactants: 4-hydroxybenzoic acid and acetic anhydride.

Catalyst: Concentrated sulfuric acid.

Industrial Production Methods

In industrial settings, the production of 4-Acetoxy-4’-phenoxybenzophenone may involve more scalable methods, such as the Kolbe-Schmitt reaction, which includes the following steps :

Reactants: Phenol and an alkali metal hydroxide (e.g., potassium hydroxide).

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-4’-phenoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

4-Acetoxy-4’-phenoxybenzophenone has several scientific research applications:

Chemistry: Used as a UV filter in sunscreens and personal care products.

Biology: Studied for its potential therapeutic applications in treating skin disorders.

Medicine: Clinical trials have shown promising results for its use in dermatological treatments.

Industry: Utilized in the manufacturing of cosmetics and other personal care products to improve product quality and efficiency.

Mechanism of Action

The mechanism of action of 4-Acetoxy-4’-phenoxybenzophenone involves its ability to absorb UV radiation, thereby protecting the skin from harmful UV rays. The compound interacts with molecular targets in the skin, preventing UV-induced damage and reducing the risk of skin disorders.

Comparison with Similar Compounds

Key Observations :

- The chloro-substituted analog (4-Acetoxy-4'-chlorobenzophenone) exhibits a high boiling point (409.7°C) and density (1.265 g/cm³), likely due to the electron-withdrawing nature of chlorine, enhancing intermolecular interactions .

- Hexyloxy substitution introduces a long alkyl chain, increasing molecular weight but reducing polarity, which may improve solubility in non-polar solvents .

Biological Activity

4-Acetoxy-4'-phenoxybenzophenone (APBP) is a compound of interest due to its potential biological activities, particularly in the fields of photoprotection and as a possible therapeutic agent. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

APBP is a synthetic organic compound belonging to the benzophenone family, characterized by its acetoxy and phenoxy functional groups. Its structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 270.28 g/mol

Antioxidant Activity

APBP exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Antioxidants play a vital role in neutralizing free radicals and reducing cellular damage.

- Mechanism : APBP functions by scavenging reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This activity has been linked to its potential in preventing diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Anticancer Potential

Recent studies have highlighted the anticancer properties of APBP, indicating its role in inhibiting the proliferation of various cancer cell lines.

- Case Study : In vitro studies showed that APBP significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest at G2/M phase |

| A549 | 20 | Inhibition of migration and invasion |

Anti-inflammatory Activity

APBP has demonstrated anti-inflammatory effects, which are critical for mitigating chronic inflammatory diseases.

- Research Findings : In animal models, treatment with APBP resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6). This suggests that APBP may inhibit the NF-kB signaling pathway, which is often activated during inflammatory responses.

Toxicity Profile

Understanding the toxicity of APBP is essential for evaluating its safety for potential therapeutic applications.

- Acute Toxicity : Studies indicate that APBP has a relatively low acute toxicity profile. The LD50 value in rats is reported to be greater than 2000 mg/kg, suggesting minimal risk when administered at therapeutic doses.

- Chronic Exposure : Long-term exposure studies are necessary to fully assess the chronic toxicity and potential carcinogenic effects of APBP.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.